Methyl 3-cyanoisoxazole-4-carboxylate
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Overview
Description
Methyl 3-cyanoisoxazole-4-carboxylate is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-cyanoisoxazole-4-carboxylate typically involves the cycloaddition reaction of nitrile oxides with alkynes. This (3 + 2) cycloaddition reaction is a common method for constructing isoxazole rings. The reaction is often catalyzed by copper (I) or ruthenium (II) complexes, although metal-free methods are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-cyanoisoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized isoxazole derivatives .
Scientific Research Applications
Methyl 3-cyanoisoxazole-4-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Research explores its potential as a pharmacophore in drug discovery, particularly for anticancer, antimicrobial, and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of methyl 3-cyanoisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring can interact with enzymes, receptors, and other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Isoxazole: The parent compound with a similar five-membered ring structure.
Thiazole: Another five-membered heterocycle with sulfur and nitrogen atoms.
Oxazole: A five-membered ring containing oxygen and nitrogen atoms, similar to isoxazole.
Uniqueness: Its cyano and carboxylate groups enhance its versatility in chemical synthesis and biological interactions, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C6H4N2O3 |
---|---|
Molecular Weight |
152.11 g/mol |
IUPAC Name |
methyl 3-cyano-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C6H4N2O3/c1-10-6(9)4-3-11-8-5(4)2-7/h3H,1H3 |
InChI Key |
ZZYYDDKYLMUCLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CON=C1C#N |
Origin of Product |
United States |
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